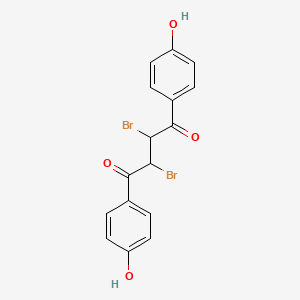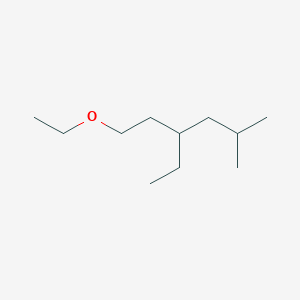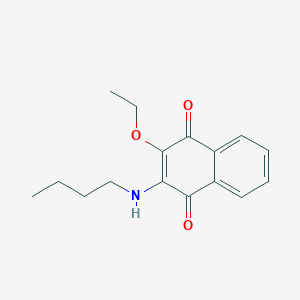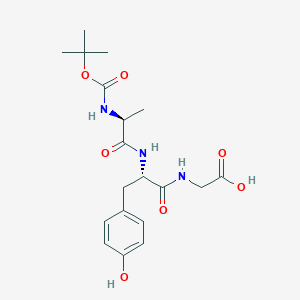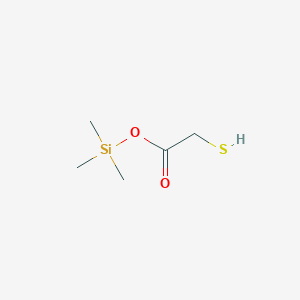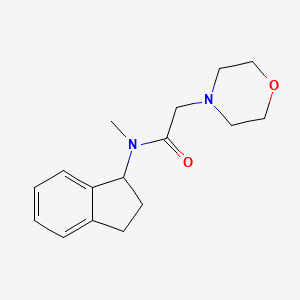
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine is a complex organic compound that features a morpholine ring, an indane structure, and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoacetyl)-N-methyl-1-indanamine typically involves multiple steps, starting with the preparation of the morpholine ring and the indane structure. One common method involves the reaction of 2-morpholinoacetic acid with N-methyl-1-indanamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indane or morpholine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which N-(2-Morpholinoacetyl)-N-methyl-1-indanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Morpholinoacetyl)hydrazinocarbothioylbenzamide: Shares the morpholine and acetyl groups but differs in the presence of a hydrazinocarbothioyl group.
Acyl hydrazones derived from vanillin: Contains morpholine and acyl groups but has a different core structure.
Uniqueness
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine is unique due to its combination of a morpholine ring, an indane structure, and an acetyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6514-53-0 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(16(19)12-18-8-10-20-11-9-18)15-7-6-13-4-2-3-5-14(13)15/h2-5,15H,6-12H2,1H3 |
Clave InChI |
XHDLABXRWYKMJP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2=CC=CC=C12)C(=O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)

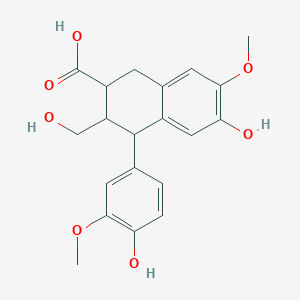
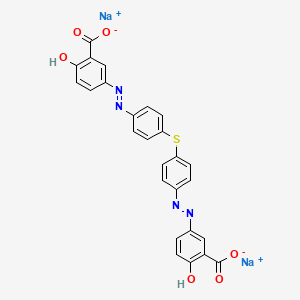
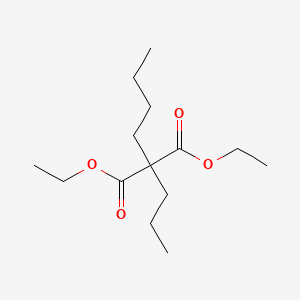
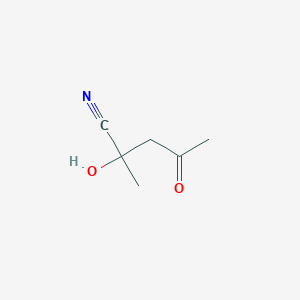
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
